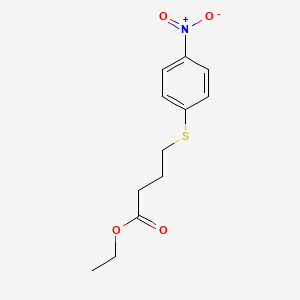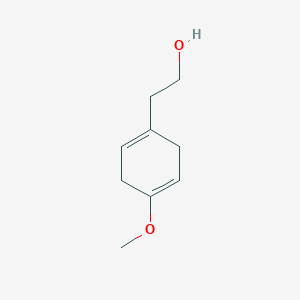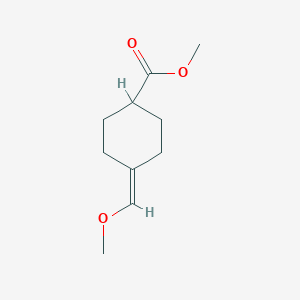
diethyl 2-(propylamino)malonate
Vue d'ensemble
Description
diethyl 2-(propylamino)malonate is an organic compound that belongs to the class of malonates It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a propylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
diethyl 2-(propylamino)malonate can be synthesized through the alkylation of diethyl malonate with propylamine. The reaction typically involves the use of a base such as sodium ethoxide to deprotonate the methylene group of diethyl malonate, forming an enolate ion. This enolate ion then reacts with propylamine to form diethyl (propylamino)malonate.
Industrial Production Methods
Industrial production of diethyl (propylamino)malonate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
diethyl 2-(propylamino)malonate undergoes various types of chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group.
Hydrolysis: It can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Upon heating, it can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Alkylated Malonates: Formed through alkylation reactions.
Malonic Acid Derivatives: Formed through hydrolysis.
Substituted Acetic Acids: Formed through decarboxylation.
Applications De Recherche Scientifique
diethyl 2-(propylamino)malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of diethyl (propylamino)malonate involves its reactivity as a nucleophile. The propylamino group enhances its nucleophilicity, allowing it to participate in various substitution and addition reactions. The compound can form enolate ions, which are key intermediates in many of its reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Malonate: The parent compound, lacking the propylamino group.
Dimethyl Malonate: A similar compound with methyl groups instead of ethyl groups.
Malonic Acid: The non-esterified form of diethyl malonate.
Uniqueness
diethyl 2-(propylamino)malonate is unique due to the presence of the propylamino group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for unique substitution patterns and enhances the compound’s utility in organic synthesis.
Propriétés
Formule moléculaire |
C10H19NO4 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
diethyl 2-(propylamino)propanedioate |
InChI |
InChI=1S/C10H19NO4/c1-4-7-11-8(9(12)14-5-2)10(13)15-6-3/h8,11H,4-7H2,1-3H3 |
Clé InChI |
QNTZEYDOYZESLO-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-2-(4-piperidinyl)-1,2-dihydro-3H-imidazo[1,5-c]imidazol-3-one](/img/structure/B8313311.png)
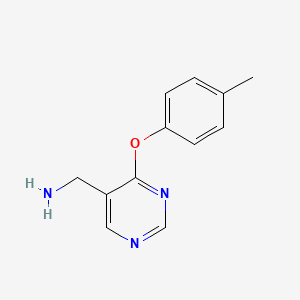
![5-[2-tert-butyl-4-(hydroxymethyl)-5-methyl-phenyl]sulfanyl-4-hydroxy-2-isopropyl-2-[2-(4-methylthiazol-2-yl)ethyl]-3H-pyran-6-one](/img/structure/B8313329.png)
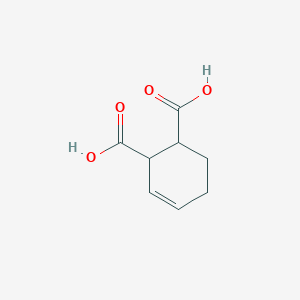

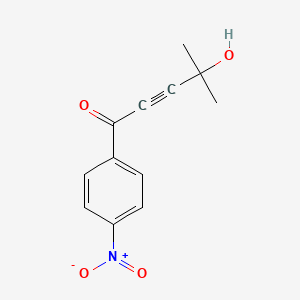



![10-bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine](/img/structure/B8313361.png)
